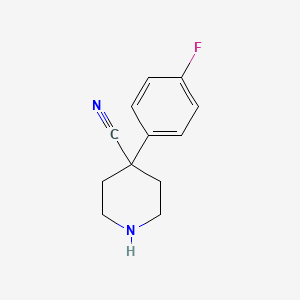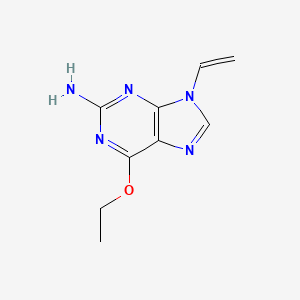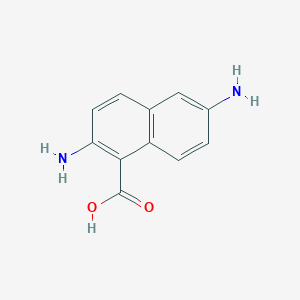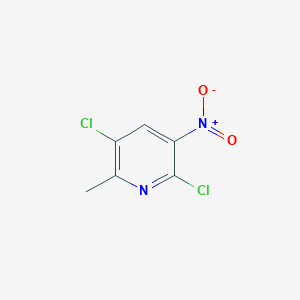
2-(Difluoromethoxy)-7-methylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluorometoxi)-7-metilnaftaleno es un compuesto orgánico que pertenece a la clase de los naftalenos. Este compuesto se caracteriza por la presencia de un grupo difluorometoxi y un grupo metilo unido al anillo de naftaleno. La incorporación de átomos de flúor en moléculas orgánicas a menudo imparte propiedades únicas, como una mayor estabilidad metabólica y características electrónicas alteradas, lo que hace que estos compuestos sean valiosos en varios campos de investigación e industria .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Un método común es la reacción de 7-metilnaftaleno con éter difluorometil en presencia de una base fuerte, como el hidruro de sodio, en condiciones anhidras . La reacción generalmente se lleva a cabo en una atmósfera inerte para evitar que la humedad interfiera con la reacción.
Métodos de Producción Industrial: La producción industrial de 2-(Difluorometoxi)-7-metilnaftaleno puede implicar procesos de flujo continuo para garantizar una calidad y un rendimiento consistentes. El uso de sistemas y reactores automatizados puede ayudar a escalar la producción mientras se mantienen las estrictas condiciones de reacción requeridas para la síntesis .
Análisis De Reacciones Químicas
Tipos de Reacciones: 2-(Difluorometoxi)-7-metilnaftaleno puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo difluorometoxi en un grupo hidroxilo u otras formas reducidas.
Sustitución: Las reacciones de sustitución aromática electrofílica pueden introducir diferentes sustituyentes en el anillo de naftaleno.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir naftoquinonas, mientras que las reacciones de sustitución pueden producir una variedad de derivados halogenados, nitrados o sulfonados .
Aplicaciones Científicas De Investigación
2-(Difluorometoxi)-7-metilnaftaleno tiene varias aplicaciones en investigación científica:
Mecanismo De Acción
El mecanismo por el cual 2-(Difluorometoxi)-7-metilnaftaleno ejerce sus efectos está relacionado principalmente con su interacción con moléculas biológicas. El grupo difluorometoxi puede influir en las propiedades electrónicas del compuesto, afectando cómo interactúa con enzimas y receptores. Esto puede conducir a cambios en las vías metabólicas y la actividad biológica . Los objetivos moleculares y las vías involucradas a menudo son específicos de la aplicación particular que se está estudiando, ya sea inhibición enzimática, unión a receptores u otras interacciones biológicas .
Compuestos Similares:
- 2-(Difluorometoxi)anilina
- Ácido 2-(Difluorometoxi)benzoico
- 2-(Difluorometoxi)benzaldehído
Comparación: En comparación con estos compuestos similares, 2-(Difluorometoxi)-7-metilnaftaleno es único debido a su núcleo de naftaleno, que proporciona un entorno electrónico y un perfil estérico diferentes. Esto puede resultar en patrones distintos de reactividad e interacción, lo que lo hace valioso para aplicaciones específicas donde otros compuestos difluorometoxi pueden no ser adecuados .
Comparación Con Compuestos Similares
- 2-(Difluoromethoxy)aniline
- 2-(Difluoromethoxy)benzoic acid
- 2-(Difluoromethoxy)benzaldehyde
Comparison: Compared to these similar compounds, 2-(Difluoromethoxy)-7-methylnaphthalene is unique due to its naphthalene core, which provides a different electronic environment and steric profile. This can result in distinct reactivity and interaction patterns, making it valuable for specific applications where other difluoromethoxy compounds may not be suitable .
Propiedades
Fórmula molecular |
C12H10F2O |
|---|---|
Peso molecular |
208.20 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-7-methylnaphthalene |
InChI |
InChI=1S/C12H10F2O/c1-8-2-3-9-4-5-11(15-12(13)14)7-10(9)6-8/h2-7,12H,1H3 |
Clave InChI |
OLHQAFGRHUUGLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C=CC(=C2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2H-Thieno[3,2-e]-1,2-thiazin-4-ol, 3,4-dihydro-, 1,1-dioxide, (4S)-](/img/structure/B11897805.png)


![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11897836.png)




![1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11897862.png)



